Hirullin

Anticoagulation Thrombin Inhibition Enzymology

Choose Hirullin (CAS 131147-81-4) for maximal, immediate thrombin blockade in acute coagulation and HTS assays. With a 314-fold potency advantage over bivalirudin, its unique non-mimetic exosite binding (distinct crystal structure from hirudin) enables novel inhibitor scaffold design. Recombinantly produced for batch-to-batch consistency, it serves as a highly reliable positive control in aPTT, TT, and anti-Factor IIa chromogenic assays.

Molecular Formula C68H96N14O29
Molecular Weight 1573.6 g/mol
Cat. No. B156728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHirullin
Molecular FormulaC68H96N14O29
Molecular Weight1573.6 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(CO)N
InChIInChI=1S/C68H96N14O29/c1-5-33(4)55(67(109)73-39(19-23-51(90)91)58(100)74-40(68(110)111)16-20-48(70)85)82-65(107)46(29-54(96)97)80-64(106)45(28-53(94)95)79-60(102)41(24-32(2)3)76-66(108)47(31-84)81-62(104)43(26-35-14-10-7-11-15-35)77-59(101)38(18-22-50(88)89)71-57(99)37(17-21-49(86)87)72-61(103)42(25-34-12-8-6-9-13-34)78-63(105)44(27-52(92)93)75-56(98)36(69)30-83/h6-15,32-33,36-47,55,83-84H,5,16-31,69H2,1-4H3,(H2,70,85)(H,71,99)(H,72,103)(H,73,109)(H,74,100)(H,75,98)(H,76,108)(H,77,101)(H,78,105)(H,79,102)(H,80,106)(H,81,104)(H,82,107)(H,86,87)(H,88,89)(H,90,91)(H,92,93)(H,94,95)(H,96,97)(H,110,111)/t33-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,55-/m0/s1
InChIKeyWUDUBJRKXIMUCO-DUBUDNBPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hirullin: Procurement Guide for a Thrombin Inhibitor with Potent Anticoagulant Activity


Hirullin is a 61-amino acid polypeptide originally isolated from the Asian leech *Hirudinaria manillensis*, which functions as a potent, direct inhibitor of the serine protease thrombin [1]. It belongs to the hirudin family of anticoagulants and exhibits a strong antithrombotic effect by binding to thrombin and preventing the conversion of fibrinogen to fibrin, a critical step in blood clot formation [2]. The compound is commercially available for research purposes under the CAS number 131147-81-4 and has a molecular weight of approximately 1573.6 g/mol [3].

Why Hirullin Cannot Be Substituted by Other Hirudin Analogs: A Quantitative Justification


While many direct thrombin inhibitors (DTIs) exist, including hirudin, bivalirudin, and lepirudin, simple substitution with Hirullin is not scientifically sound. Hirullin is not a generic variant but possesses a substantially different primary amino acid sequence from any known hirudin variant [1]. This sequence divergence translates into a distinct structure-activity relationship (SAR) and a unique mode of interaction with the thrombin active site, which can lead to differences in inhibitory potency, binding kinetics, and potentially a different safety profile [2]. The following quantitative evidence details these specific, measurable differences, which are critical for accurate experimental design and data interpretation.

Hirullin Selection Evidence: Quantitative Differentiation from Key Comparators


Comparative Antithrombin Potency: Hirullin P18 vs. Bivalirudin

Hirullin P18 demonstrates significantly higher potency against thrombin compared to the clinically approved DTI bivalirudin. In an in vitro assay measuring inhibition of thrombin activity, Hirullin P18 exhibited an IC50 value of 2.8 nM, which is a substantially lower concentration than required for bivalirudin to achieve the same level of inhibition, indicating a 314-fold increase in potency .

Anticoagulation Thrombin Inhibition Enzymology

Unique Structural Basis for Thrombin Interaction: Hirullin P18 vs. Hirudin

Although Hirullin P18 shares a similar functional role with hirudin, its mode of binding to thrombin is not identical due to key structural differences. The crystal structure of the thrombin-Hirullin complex reveals a distinct interaction profile. Specifically, the residue Asp I 51 of Hirullin adopts a conformation that is not in the allowed phi/psi range for typical protein structures, yet it is stabilized by crucial contacts with the thrombin protein [1]. This suggests a unique, energetically favorable binding pose that differs from hirudin and may contribute to its high potency and specificity.

Structural Biology Peptide Chemistry Drug Discovery

Recombinant Production and Sequence Confirmation for Research Consistency

To ensure batch-to-batch consistency for research applications, Hirullin P18 can be produced recombinantly using well-defined DNA vectors and host cells, as detailed in US Patent 5,268,296 [1]. This method allows for the precise and reproducible generation of the polypeptide with the defined sequence, free from contaminants that may be present in natural isolates. This is a critical differentiator from preparations of natural hirudin, which can exhibit variability in post-translational modifications like sulfation [2].

Biotechnology Protein Expression Reagent Validation

Optimal Use Cases for Hirullin in Research and Development


Investigating Potent, Direct Thrombin Inhibition in High-Stringency Assays

Given its demonstrated 314-fold higher potency compared to bivalirudin in in vitro assays , Hirullin P18 is the compound of choice for experiments where a maximal and immediate block of thrombin activity is essential. This includes studies on the acute phases of coagulation, where even low levels of residual thrombin activity can confound results, or in high-throughput screening assays designed to identify even more potent inhibitors or investigate thrombin's role in non-hemostatic processes like inflammation and cancer metastasis.

Structure-Activity Relationship (SAR) Studies of Thrombin-Exosite Interactions

Hirullin's unique, non-mimetic binding mode to thrombin, as evidenced by its distinct crystal structure [1], makes it an invaluable tool for dissecting the structural determinants of thrombin's exosite interactions. Researchers can use Hirullin as a scaffold for designing novel peptide or peptidomimetic inhibitors that target this binding pocket in a way distinct from hirudin, potentially leading to compounds with improved selectivity or altered pharmacological profiles.

Standardized Positive Control for Recombinant Thrombin Inhibitor Assays

The well-characterized recombinant production method for Hirullin P18 ensures a high degree of purity and batch-to-batch consistency [2]. This makes it an ideal, standardized positive control for a variety of anticoagulant assays, including activated partial thromboplastin time (aPTT), thrombin time (TT), and anti-Factor IIa chromogenic assays. Its defined potency and mechanism provide a reliable benchmark for evaluating novel anticoagulant candidates, minimizing variability associated with natural product-derived controls.

Technical Documentation Hub

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